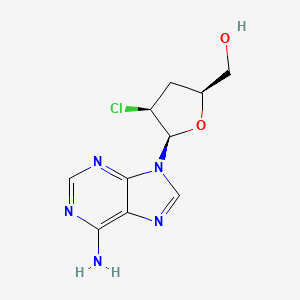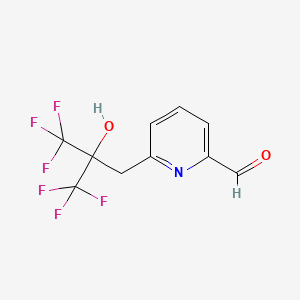
2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxaldehyde: is a chemical compound with the molecular formula C10H7F6NO2 . It belongs to the class of perfluoroalkyl compounds
Chemical Formula: CHFNO
IUPAC Name: 2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-Pyridinecarboxaldehyde involves several steps. One common approach is the Vilsmeier-Haack reaction , where pyridine reacts with trifluoroacetaldehyde in the presence of a reagent like phosphorus oxychloride (POCl3) . The reaction proceeds via an iminium ion intermediate , which is then hydrolyzed to yield the aldehyde.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific industrial processes for this compound may not be widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: 2-Pyridinecarboxaldehyde can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the aldehyde group can lead to corresponding alcohols.
Substitution: Substitution reactions at the pyridine ring are possible.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles (e.g., , ).
- Oxidation: Pyridinecarboxylic acid derivatives.
- Reduction: Pyridinecarbinol derivatives.
Scientific Research Applications
2-Pyridinecarboxaldehyde finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Fluorinated Chemistry: Due to its trifluoromethyl group, it’s valuable in designing novel materials.
Medicinal Chemistry: Investigated for potential drug development.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While 2-Pyridinecarboxaldehyde is unique due to its trifluoromethyl-substituted aldehyde group, similar compounds include other pyridine derivatives and aldehydes.
Properties
CAS No. |
102206-46-2 |
|---|---|
Molecular Formula |
C10H7F6NO2 |
Molecular Weight |
287.16 g/mol |
IUPAC Name |
6-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)4-6-2-1-3-7(5-18)17-6/h1-3,5,19H,4H2 |
InChI Key |
LJLBTPBZYMGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



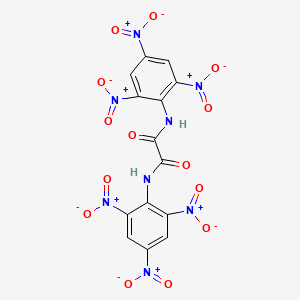
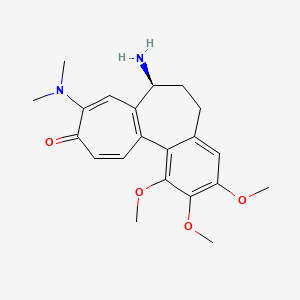
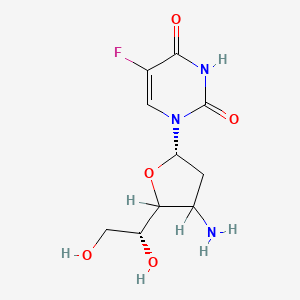
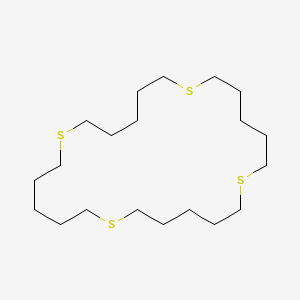

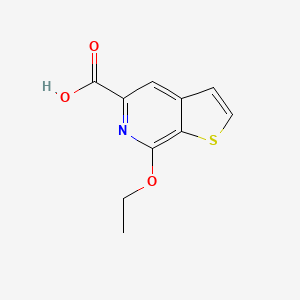

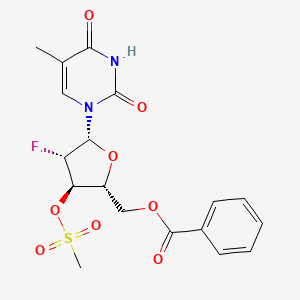
![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)
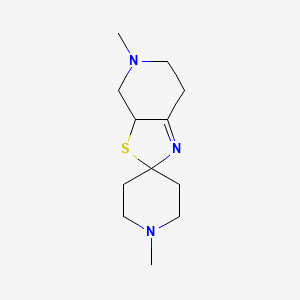
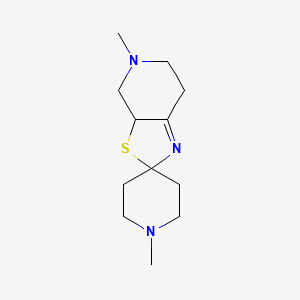
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
